

HCAR2 Agonist 1 in Neuroinflammatory Diseases: A Technical Guide

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Compound of Interest		
Compound Name:	HCAR2 agonist 1	
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Introduction

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is a key pathological feature of numerous neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD). Microglia, the resident immune cells of the CNS, are central players in orchestrating this inflammatory cascade. Modulating microglial activity from a pro-inflammatory to a neuroprotective phenotype represents a promising therapeutic strategy. The hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, has emerged as a key target for therapeutic intervention in neuroinflammatory conditions. This G protein-coupled receptor, expressed on microglia and other immune cells, mediates anti-inflammatory effects upon activation. A growing body of preclinical evidence demonstrates that HCAR2 agonists can attenuate neuroinflammation and offer neuroprotection in various disease models.

This technical guide provides an in-depth overview of the role of HCAR2 agonists, with a focus on a novel Gi protein-biased allosteric modulator known as **HCAR2 agonist 1** (Compound 9n), in the context of neuroinflammatory diseases. We will delve into the underlying signaling pathways, present quantitative data for various HCAR2 agonists, provide detailed experimental protocols for key in vitro and in vivo studies, and visualize complex relationships through signaling pathway and experimental workflow diagrams.



HCAR2 Agonists and their Potency

A variety of endogenous and synthetic compounds have been identified as HCAR2 agonists. Their efficacy and potency vary, which is a critical consideration for therapeutic development. The following table summarizes key quantitative data for prominent HCAR2 agonists.



Agonist	Туре	EC50	Kd	Notes
β- hydroxybutyrate (BHB)	Endogenous	~0.9 mM[1]	-	Endogenous ketone body with relatively low potency.
Niacin (Nicotinic Acid)	Synthetic	0.06–0.25 μM[2]	0.058 μM[2]	FDA-approved drug, but its use can be limited by flushing side effects.[3]
Monomethyl Fumarate (MMF)	Synthetic	9.4 μM[4]	-	Active metabolite of the MS drug dimethyl fumarate (DMF). [5][6][7]
Acipimox	Synthetic	2.6–6 μM[2]	0.429 μM[2]	A derivative of niacin.
MK-6892	Synthetic	0.016 μM[2]	0.022 μM[2]	A potent and selective HCAR2 full agonist.[3]
MK-1903	Synthetic	Potent full agonist	-	Shown to shift microglia towards an anti- inflammatory phenotype.[8]
HCAR2 agonist 1 (Compound 9n)	Synthetic (Allosteric)	Potency of 80 nM (NanoBiT-Gi1 dissociation assay)[1]	-	A Gi protein- biased allosteric modulator with anti-inflammatory effects.[3]

Signaling Pathways

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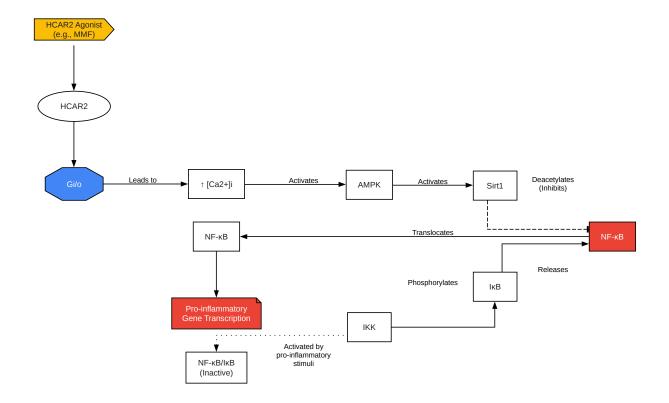


Activation of HCAR2 by its agonists initiates intracellular signaling cascades that ultimately lead to the suppression of pro-inflammatory gene expression and a shift in microglial polarization towards an anti-inflammatory, neuroprotective phenotype. Two major signaling pathways have been elucidated:

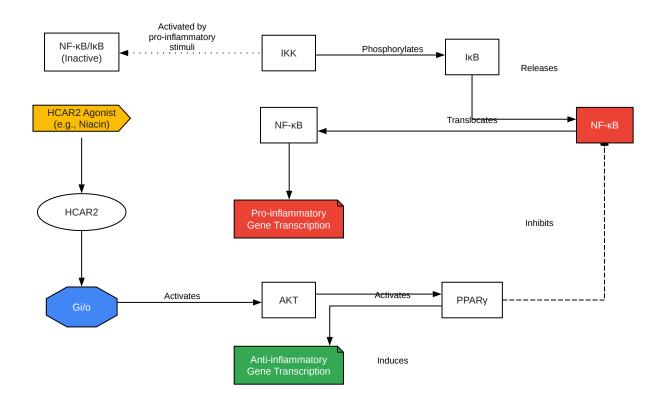
- AMPK/Sirt1/NF-κB Pathway: Upon HCAR2 activation, particularly by monomethyl fumarate (MMF), there is an increase in intracellular calcium, which activates AMP-activated protein kinase (AMPK).[5] Activated AMPK, in turn, activates Sirtuin 1 (Sirt1), a deacetylase that targets and inhibits the transcription factor NF-κB.[5] NF-κB is a master regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][9]
- AKT/PPARy/NF-κB Pathway: Another pathway involves the activation of AKT and peroxisome proliferator-activated receptor-gamma (PPARy).[10] Activation of this pathway also leads to the inhibition of NF-κB, contributing to the anti-inflammatory effects of HCAR2 agonists like niacin.[10]

The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways.

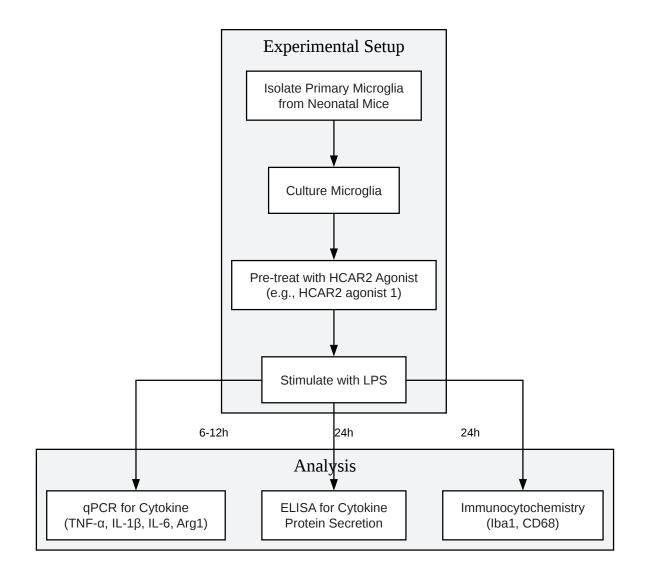




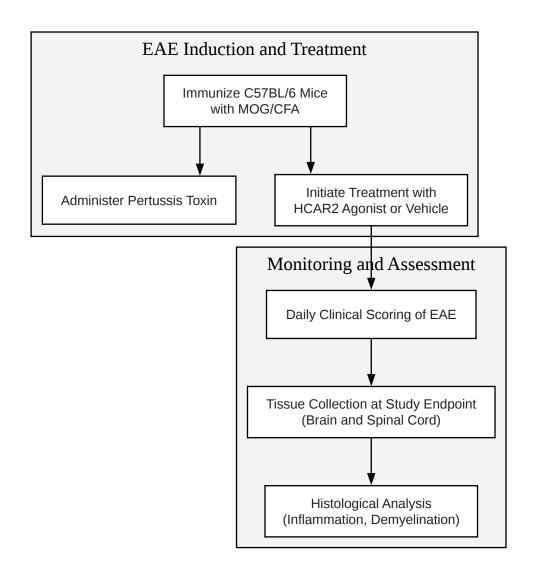












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